4-(4H-1,2,4-Triazol-3-yl)pyridine - 14803-99-7

4-(4H-1,2,4-Triazol-3-yl)pyridine

Catalog Number: EVT-400504
CAS Number: 14803-99-7
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic organic compound containing both a pyridine and a 1,2,4-triazole ring. This structural motif is frequently encountered in medicinal chemistry due to the interesting biological activities associated with these heterocycles. [] This compound serves as a valuable building block for synthesizing more complex molecules with potential applications in various scientific fields, including material science and biological research.

Synthesis Analysis

While the provided abstracts don't explicitly detail the synthesis of the core 4-(4H-1,2,4-Triazol-3-yl)pyridine structure, they do offer insights into synthesizing derivatives. One common strategy involves multistep reactions starting from simple pyridine derivatives. For example, 4-chloropyridine-3-sulfonamide can be used as a starting material, undergoing transformations like the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates followed by reaction with hydrazine hydrate to yield the desired 1,2,4-triazole derivatives. [] Another approach utilizes the reaction of a 4-amino-4H-1,2,4-triazole derivative with a pyridine-containing building block. [, , , ]

Molecular Structure Analysis

The molecular structure of 4-(4H-1,2,4-Triazol-3-yl)pyridine derivatives has been extensively studied using techniques like single-crystal X-ray diffraction. These analyses reveal that the molecule generally adopts a planar conformation, with the triazole and pyridine rings lying in roughly the same plane. [, ] The presence of various substituents on these rings can influence the crystal packing and intermolecular interactions, as evidenced by studies on derivatives containing methoxy, phenyl, and triazole groups. [, ]

Chemical Reactions Analysis
  • N-alkylation: Introducing alkyl groups onto the nitrogen atoms of the triazole ring. [, ]
  • S-alkylation: Adding substituents to the thiol group of 4-(4H-1,2,4-Triazol-3-yl)pyridine-3-thiol derivatives. [, , , , , , ]
  • Schiff base formation: Reacting the amine group of 4-amino-4H-1,2,4-triazole derivatives with aldehydes to form imines. [, , ]
  • Cyclization reactions: Forming new heterocyclic rings by reacting suitable functional groups present on the molecule. []
Applications
  • Fungicidal agents: Several derivatives exhibit promising antifungal activity against various plant pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. []
  • Ligands in coordination chemistry: This scaffold serves as a versatile building block for synthesizing ligands capable of coordinating to metal ions like iron(II), palladium(II), and cadmium(II). [, , , , ] This ability has been utilized to create coordination polymers with potential applications in areas like supercapacitors. []
  • Building blocks for synthesizing bioactive molecules: Derivatives of 4-(4H-1,2,4-Triazol-3-yl)pyridine have been explored for their potential anti-bacterial, anti-inflammatory, and anti-cancer activities. [, , , , , , , , ]
Future Directions
  • Exploring new applications beyond the currently studied areas. For example, their potential in materials science, such as in developing new luminescent materials or sensors, could be investigated. [, ]

4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

    Compound Description: This compound was synthesized and characterized using various spectroscopic techniques including 1H NMR, MS, and single-crystal X-ray diffraction []. Density functional theory (DFT) calculations were also performed to investigate its electronic structure. The compound exhibited moderate antifungal activity.

4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

    Compound Description: This compound was synthesized and characterized using spectroscopic techniques including 1H NMR, MS, and X-ray diffraction []. Preliminary biological tests revealed its activity against various fungal species: Stemphylium lycopersici (Enjoji) Yamamoto, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea, with inhibitory rates of 53.57%, 66.67%, and 24.44%, respectively [].

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

    Compound Description: This iron(II) complex contains two molecules of the ligand 2-[5-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato)-6-(1H-πyrazol-1-yl)pyridine, which chelate to the metal center []. The complex was characterized by single-crystal X-ray diffraction and exhibits a low-spin configuration. Its structure shows stacking of the complex molecules into columns stabilized by weak hydrogen bonds.

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

    Compound Description: This iron(II) complex, [FeII(C16H9Cl2N6)2]·2CH3OH, features two anionic tridentate ligands, 2-[5-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine, coordinating to the central iron ion []. The low-spin Fe(II) complex shows a distorted octahedral geometry. Its crystal packing exhibits cone-like-shaped molecules held together by C—H(pz)...π(ph) interactions, forming columns that further interact through weak C—H...N′/C′ contacts to build a layered structure.

Pyridine Bis(4-amino-1,2,4-triazole-3-thioethers)

    Compound Description: This family of compounds features a central pyridine ring connected to two 4-amino-1,2,4-triazole-3-thioether moieties at the 2,6 positions []. These compounds were synthesized from pyridine-2,6-dicarboxylic acid and characterized by NMR, IR, elemental analysis, and X-ray diffraction []. The compounds showed good bacteriostatic activities against Escherichia coli and Candida albicans [].

4-[(substituted phenyl)-methylene]-amino-3-(N-substitutedcarboxamidomethylthio)-5-(pyridine-4-yl)-4H-1,2,4-triazoles

    Compound Description: This series of compounds, derived from isoniazid, comprises a central 1,2,4-triazole ring with a pyridine-4-yl group at the 5-position, a substituted phenylmethylene amino group at the 4-position, and a carboxamidomethylthio group at the 3-position []. These compounds were synthesized and characterized by IR, 1H-NMR, 13C-NMR, and elemental analysis []. The synthesized compounds displayed antibacterial, antifungal, and anti-inflammatory activities [].

2-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)-6-(1H-pyrazol-1-yl)pyridine (ppt-2Fph) and its Fe(II) complex

    Compound Description: ppt-2Fph is an asymmetric tridentate ligand that coordinates to Fe(II) to form the complex [FeII(ppt-2Fph)2]0·2MeOH. This complex exhibits spin crossover (SCO) behavior, switching between low-spin and high-spin states with temperature changes and light irradiation []. The SCO transition is hysteretic, occurring at 285 K on cooling and 293 K on heating [].

2-(5-(3-methoxy-4H-1,2,4-triazol-3-yl)-6-(1H-pyrazol-1-yl))pyridine (L) and its Fe(II) complex

    Compound Description: The ligand L coordinates to Fe(II) to form the complex [FeIIL2]0 (1), which demonstrates spin crossover (SCO) behavior over a wide temperature range []. The complex exhibits polymorphism with three forms (1-A, 1-B, 1-C) that differ in the spatial arrangement of their supramolecular chains []. The polymorph 1-C displays a remarkable 105 K wide hysteresis centered around room temperature, attributable to a supramolecular latch mechanism involving a flipping 3-methoxy group [].

2-(5-methyl-4H-1,2,4-triazol-3-yl)phenol (HL2) and its Co(II) complex

    Compound Description: This ligand, along with another pyrazolate ligand (HL1), forms a Co(II) chain complex, [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (1) []. This complex features octahedral and tetrahedral Co(II) ions bridged by chloride, N–N, and μ-O linkers, extending into one-dimensional chains []. The complex exhibits single-chain magnet behavior below 5 K, characterized by slow magnetic relaxation [].

2-(5-(4-(1H-imidazol-1-yl)phenyl)-4H-1,2,4-triazol-3-yl)pyridine (Hptim) and its Fe(II) complex

    Compound Description: This multidentate anionic ligand forms a two-dimensional coordination polymer, (2)∞[Fe(ptim)2] (1), with Fe(II) ions []. The complex exhibits high-temperature spin crossover behavior with a transition temperature of 419 K and remarkable thermal stability up to 714 K [].

2-(5-(4-(pyridin-3-yl)phenyl)-4H-1,2,4-triazol-3-yl)pyridine (Hptpy) and its Fe(II) complex

    Compound Description: Similar to Hptim, Hptpy also acts as a multidentate anionic ligand, forming a two-dimensional coordination polymer with Fe(II) ions, designated as (2)∞[Fe(ptpy)2] (2) []. The complex displays high-temperature spin crossover behavior with a transition temperature of 416 K and high thermal stability up to 690 K [].

4-[5-(1H-pyrazol-4-yl)-4H-[1,2,4]triazol-3-yl]-pyridine (L1) and its Cu(II) complex

    Compound Description: L1 coordinates to Cu(II) ions, forming a 2D coordination polymer, [Cu(HL1)2(Mo8O26)]·5H2O (1), which exhibits semiconducting properties with a band gap of 1.22 eV []. The complex demonstrates a photocurrent response under visible light and enhances the specific capacity of supercapacitor devices when incorporated with RuO2 [].

4-(5-(1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)pyridine (H2ptp) and its Cd(II) complexes

    Compound Description: H2ptp acts as a rigid asymmetric triazole derivative ligand that coordinates to Cd(II) ions to form two different complexes: {[Cd2(Hptp)2(OAc)2]·7H2O}n (1) and {[Cd(Hptp)Cl(H2O)]·H2O (2) []. Complex 1 features a ladder-like 1D structure that assembles into a supramolecular 2D network through π-π stacking and hydrogen bonding with water molecules []. Complex 2 exhibits a 2D bilayer structure connected by hydrogen bonds [].

5-methylsulfanyl-4H-1,2,4-triazol-3-amines and their derivatives

    Compound Description: These compounds, featuring a methylsulfanyl group at the 5-position of the triazole ring, were used in reactions with 5-cyano-1,2,4-triazines to yield substituted triazines via ipso-substitution []. These triazine derivatives can then be transformed into functionalized pyridines containing the 5-methylsulfanyl-4H-1,2,4-triazol-3-yl moiety [].

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

    Compound Description: This compound was synthesized by reacting 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol []. The structure of the final product was confirmed by X-ray crystallography and spectroscopic analyses [].

6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones

    Compound Description: This class of compounds, comprising a quinolinone core with a 1,2,4-triazole substituent, has been investigated for its antitumor activity []. Quantitative structure-cytotoxicity relationship (QSCR) studies were performed on a series of these compounds to identify structural parameters influencing their cytotoxicity against the Chinese Hamster Ovary (CHO) cell line [].

Ethyl-2-{[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl] Sulfanyl} Acetate

    Compound Description: This compound, abbreviated as Q-tsa, consists of a 1,2,4-triazole ring substituted with an ethyl acetate and a quinoline moiety []. The compound has undergone extensive characterization through FTIR, UV-Vis, 1H and 13C NMR techniques, and DFT calculations []. Studies on Q-tsa include frontier molecular orbitals (FMO) analysis, molecular electrostatic potential (MEP), global and local chemical reactivity descriptors, thermodynamical properties, and NLO activity [].

4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile (FYX-051)

    Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor under investigation for treating gout and hyperuricemia []. Metabolic studies in rats, dogs, monkeys, and humans have shown that it undergoes N-glucuronidation and N-glucosidation at the triazole ring, leading to the formation of four distinct conjugates []. Further investigation revealed that UGT1A9 is the primary enzyme responsible for the N-glucuronidation of FYX-051 in human livers [].

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, exists as a dimer in the solid state []. It exhibits moderate fungicidal activity.

N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

    Compound Description: This series of compounds, containing a pyridine-3-sulfonamide scaffold linked to a 1,2,4-triazole ring, was synthesized and evaluated for antifungal activity []. Many of these compounds showed potent antifungal activity, with some exhibiting greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa [].

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its alkyl derivatives

    Compound Description: The parent thiol and its alkyl derivatives were synthesized and characterized by elemental analysis, IR, H-NMR, and LC-MS techniques []. Several of these compounds exhibited moderate antiradical activity in the DPPH assay [].

4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol and its S-derivatives

    Compound Description: The parent thiol and its S-derivatives were synthesized and characterized using techniques such as CHNS analysis, 1H NMR, and GC/MS []. These compounds were investigated for their anti-hypoxic activity in models of acute hypoxia with hypertension []. Notably, the compound 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one exhibited higher anti-hypoxic activity compared to the reference drug Mexidol [].

1‐Aryl‐6‐bromo‐3‐(5‐ethylthio‐4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐pyrazolo[4,3‐b]quinolin‐9(4H)‐ones

    Compound Description: These compounds, containing a pyrazolo[4,3-b]quinolinone core linked to a 1,2,4-triazole ring, were synthesized through a novel route involving the thermal cyclization of 4-azidopyrazoles [].

Chlorido­(η6-p-cymene)[2-(5-phenyl-4H-1,2,4-triazol-3-yl-κN2)pyridine-κN]ruthenium(II) chloride

    Compound Description: This ruthenium(II) complex features a bidentate ligand containing a pyridine ring directly connected to a 1,2,4-triazole ring []. The complex was characterized by single-crystal X-ray diffraction and revealed a planar pyridyltriazole ligand with a phenyl substituent [].

(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one

    Compound Description: This compound, incorporating a 1,2,4-triazole ring as a central structural element, was synthesized and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis []. The study focused on understanding the structure-reactivity relationship of this compound through computational DFT calculations and CDFT analysis [].

4-(1H-1,2,4-triazol-3-yl)-4H-1,2,4-triazole

    Compound Description: This ligand features two linked 1,2,4-triazole units and was used to synthesize luminescent acentric and homochiral coordination compounds with novel topological networks, multiple helical structures, and NLO properties [].

2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine

    Compound Description: This compound features a central 1,2,4-triazole ring connected to three pyridine rings, and its crystal structure was determined by X-ray diffraction [].

S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol

    Compound Description: These compounds feature a central 4-(4H-1,2,4-triazol-3-yl)pyridine core structure with an additional triazole ring and various S-substituents []. They were synthesized and characterized using methods like CHNS analysis, 1H NMR, and GC/MS []. These derivatives were studied for their anti-hypoxic activity in models of acute hypoxia with hypertension []. The compound 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one exhibited significantly higher anti-hypoxic activity than the reference drug Mexidol [].

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

    Compound Description: These compounds were discovered as potent phytoene desaturase (PDS) inhibitors through virtual screening and structure optimization []. Notably, compound 1b, 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, exhibited a broader spectrum of post-emergence herbicidal activity at 375-750 g/ha against six weeds compared to the commercial PDS inhibitor diflufenican [].

[(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids

    Compound Description: This series of compounds features a 1,2,4-triazole ring linked to a thioacetic acid moiety and an aryl group at the 5-position. These compounds were synthesized and investigated for their superoxide scavenging activity and anti-inflammatory properties [].

3-((5-hydrazinyl-4-phenyl-4H-1,2,4- triazol-3-yl)methyl)-1H-indole and its derivatives

    Compound Description: This compound, containing a 1,2,4-triazole ring linked to an indole moiety, serves as a precursor for synthesizing various heterocyclic compounds, including Schiff bases, N-acyl derivatives, and 1,3-diazetines [].

3-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine and its Cd(II) complex

    Compound Description: This compound acts as a ligand (HL) coordinating to Cd(II) ions, forming a 3D metal-organic framework (MOF) with a threefold interpenetrated bsn topology []. The MOF is constructed by connecting 2D sheets of Cd(II) ions and 1,1′-biphenyl-4,4′-dicarboxylate (BPDA2–) ligands via HL linkers [].

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

    Compound Description: This racemic secondary alcohol was synthesized through the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction []. The compound was characterized by IR, 1D and 2D NMR spectroscopy, elemental analysis, and HRMS spectrometry [].

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol

    Compound Description: This racemic secondary alcohol, a novel compound, was synthesized by alkylating 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone followed by reduction []. The compound was characterized by IR, 1D and 2D NMR spectroscopy, and elemental analysis [].

Methyl 1-{2-[4-Amino-5-(Naphthalen-1-yl)-4H-1,2,4-Triazol-3-Ylthio]ethyl}-1H-Indole-3-Carboxylate and its Schiff base derivatives

    Compound Description: Twelve new Schiff base derivatives of methyl 1-{2-[4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio]ethyl}-1H-indole-3-carboxylate were synthesized under microwave irradiation conditions and characterized by spectral data and elemental analysis []. The synthesized compounds exhibited excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis [].

Properties

CAS Number

14803-99-7

Product Name

4-(4H-1,2,4-Triazol-3-yl)pyridine

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)pyridine

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11)

InChI Key

OYJDWYWNACFAQB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=NN2

Canonical SMILES

C1=CN=CC=C1C2=NC=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.